molecular formula C11H16O3 B13607751 (R)-1-(3-Ethoxy-4-methoxyphenyl)ethan-1-ol

(R)-1-(3-Ethoxy-4-methoxyphenyl)ethan-1-ol

Cat. No.: B13607751
M. Wt: 196.24 g/mol
InChI Key: HEODDLYXMFYQES-MRVPVSSYSA-N
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Description

®-1-(3-Ethoxy-4-methoxyphenyl)ethan-1-ol is an organic compound that belongs to the class of phenyl ethanols. This compound is characterized by the presence of an ethoxy group and a methoxy group attached to a phenyl ring, along with a hydroxyl group attached to the ethan-1-ol moiety. The ®-configuration indicates the specific stereochemistry of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Ethoxy-4-methoxyphenyl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent to obtain the desired ®-enantiomer. The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reaction may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction parameters are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Ethoxy-4-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield the corresponding ketone, while reduction may yield the corresponding alkane.

Scientific Research Applications

®-1-(3-Ethoxy-4-methoxyphenyl)ethan-1-ol has various applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ®-1-(3-Ethoxy-4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(3-Ethoxy-4-methoxyphenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
  • 1-(3-Ethoxy-4-methoxyphenyl)ethan-1-one: The corresponding ketone.
  • 1-(3-Ethoxy-4-methoxyphenyl)ethane: The corresponding alkane.

Uniqueness

®-1-(3-Ethoxy-4-methoxyphenyl)ethan-1-ol is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomer or other related compounds

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

(1R)-1-(3-ethoxy-4-methoxyphenyl)ethanol

InChI

InChI=1S/C11H16O3/c1-4-14-11-7-9(8(2)12)5-6-10(11)13-3/h5-8,12H,4H2,1-3H3/t8-/m1/s1

InChI Key

HEODDLYXMFYQES-MRVPVSSYSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)[C@@H](C)O)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)O)OC

Origin of Product

United States

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